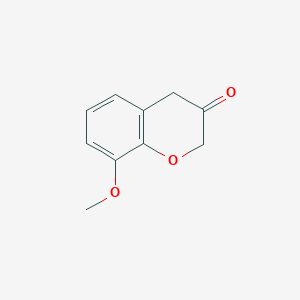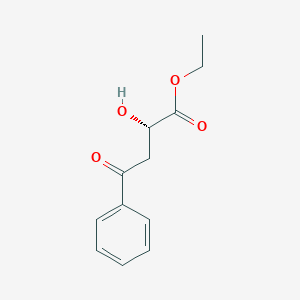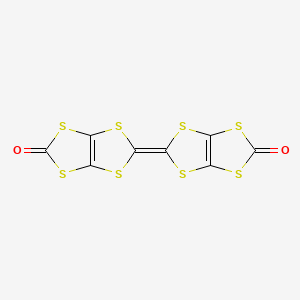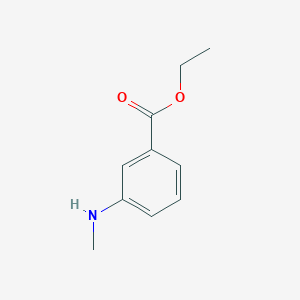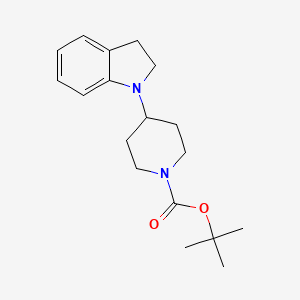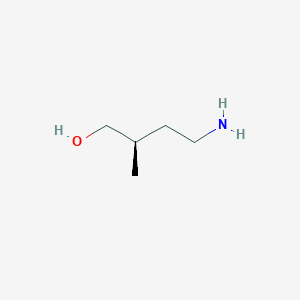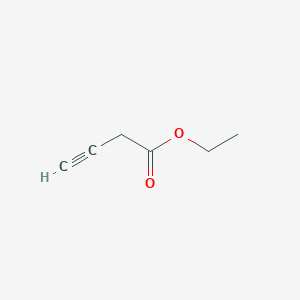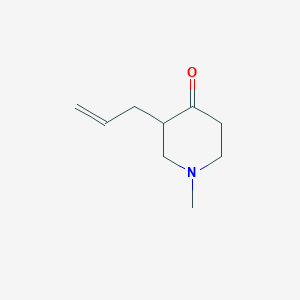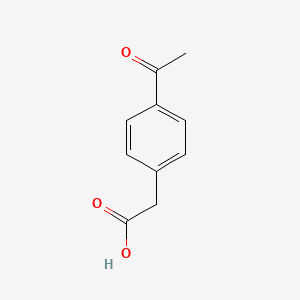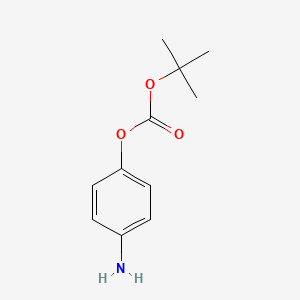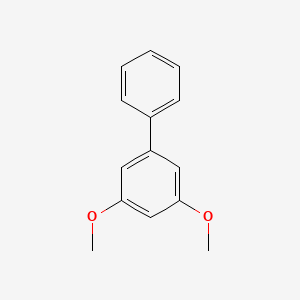![molecular formula C11H13NO4 B1280699 3-[(3-methoxybenzoyl)amino]propanoic Acid CAS No. 914773-50-5](/img/structure/B1280699.png)
3-[(3-methoxybenzoyl)amino]propanoic Acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor. A study by Gupta, Quraishi, Verma, and Mukherjee (2016) in "RSC Advances" discusses cysteine-based Schiff's bases, including a similar compound, for their efficacy in inhibiting corrosion on mild steel in acidic solutions. They demonstrated significant efficiency at certain concentrations, attributing the inhibition to both physisorption and chemisorption mechanisms (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Spectral and Physicochemical Properties
Dziewulska-Kułaczkowska and Bartyzel (2013) in "Journal of Molecular Structure" explored the structural and physicochemical properties of a derivative of chromanone, which shares similarities with 3-[(3-methoxybenzoyl)amino]propanoic Acid. Their work included characterization through various spectroscopic methods and thermal analysis, indicating potential applications in material science and chemical synthesis (Dziewulska-Kułaczkowska & Bartyzel, 2013).
Fluorescent Derivatization for Compounds
Tsuruta and Kohashi (1987) in "Analytica Chimica Acta" described fluorescent derivatization reagents for compounds with hydroxyl and/or amino groups. They developed stable reagents that condensed quantitatively with various compounds to create strongly fluorescent derivatives, which could be significant for analytical chemistry and biochemistry research involving similar compounds (Tsuruta & Kohashi, 1987).
Oligodeoxyribonucleotide Synthesis
Mishra and Misra (1986) in "Nucleic acids research" used a group similar to 3-methoxy-4-phenoxybenzoyl for the protection of exocyclic amino group of nucleosides. This research contributes to the synthesis of oligodeoxyribonucleotides, suggesting potential applications in genetic and molecular biology research (Mishra & Misra, 1986).
Antibacterial and Antifungal Activities
Aly and El-Mohdy (2015) in the "Arabian Journal for Science and Engineering" discussed the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including compounds structurally similar to 3-[(3-methoxybenzoyl)amino]propanoic Acid. Their findings indicate significant antibacterial and antifungal activities of these compounds, which could have implications for medical applications (Aly & El-Mohdy, 2015).
Glycosidase and Glycogen Phosphorylase Inhibition
Li et al. (2008) in "Planta medica" isolated novel compounds from Cyclocarya paliurus leaves, including one structurally similar to 3-[(3-methoxybenzoyl)amino]propanoic Acid. They reported significant inhibitory activities against alpha-glucosidase and glycogen phosphorylase, suggesting potential therapeutic applications in metabolic disorders (Li et al., 2008).
Eigenschaften
IUPAC Name |
3-[(3-methoxybenzoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-9-4-2-3-8(7-9)11(15)12-6-5-10(13)14/h2-4,7H,5-6H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSWNVRXGISOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475155 | |
| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-methoxybenzoyl)amino]propanoic Acid | |
CAS RN |
914773-50-5 | |
| Record name | 3-[(3-methoxybenzoyl)amino]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

